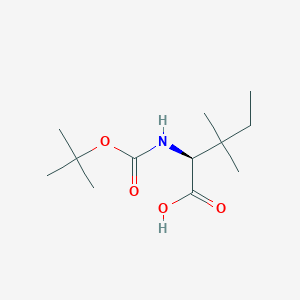
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is often used in organic synthesis to protect amines .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, a process known as deprotection .Applications De Recherche Scientifique
Peptide Synthesis and Protection Strategies
One of the primary uses of this compound is in the field of peptide synthesis. It serves as an important amine protecting group, given its resistance to racemization during peptide assembly. The tert-butoxycarbonyl (Boc) group is pivotal for protecting amines, ensuring the integrity of the peptide structure throughout the synthesis process. It can be efficiently cleaved under mild conditions, making it invaluable for synthesizing complex peptides and proteins with precise structures and functions. This characteristic is exploited in various methodologies, including solid-phase peptide synthesis, highlighting the compound's versatility and utility in creating biologically relevant molecules (Heydari et al., 2007).
Synthesis of N-Protected Amino Acids
The compound is also instrumental in the synthesis of N-protected amino acids. These building blocks are crucial for developing peptides and peptide-based therapeutics. Techniques have been developed for the efficient esterification of N-protected amino acids, showcasing the compound's utility in creating a wide variety of tert-butyl ester derivatives. Such derivatives are essential for pharmaceutical research and development, especially in designing drugs with specific biological activities (Chevallet et al., 1993).
Anticancer Research
Further extending its application, derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid have been synthesized and evaluated for their potential in anticancer research. Functionalized amino acid derivatives have shown promising cytotoxicity against various human cancer cell lines, indicating their potential as scaffolds for designing new anticancer agents. This research opens new avenues for the compound's application in medicinal chemistry, particularly in the ongoing battle against cancer (Kumar et al., 2009).
Novel Organic Compounds Synthesis
In the realm of organic chemistry, the versatility of this compound is showcased through the synthesis of novel organic compounds. Its derivatives serve as intermediates in creating unique pharmacophores, highlighting its significance in drug discovery and development. The compound's ability to form stable intermediates is crucial for synthesizing molecules with potential therapeutic applications, particularly in treating various diseases (Thaisrivongs et al., 1987).
Propriétés
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKPSAWKRJWANR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

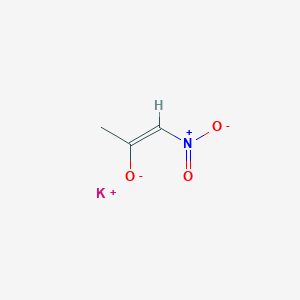

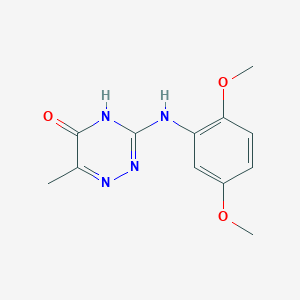
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998385.png)
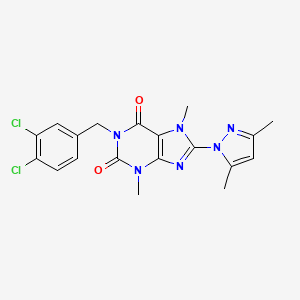
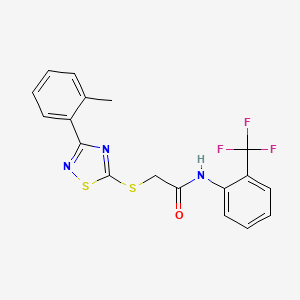
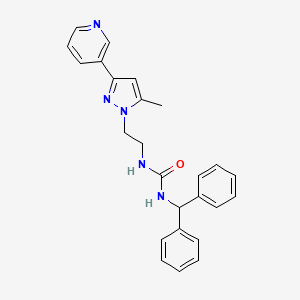
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)